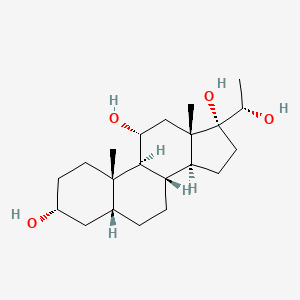
5beta-Pregnan-3alpha,11beta,17,20alpha-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-Pregnan-3alpha,11beta,17,20alpha-tetrol is a steroidal compound with the molecular formula C21H36O4. It is a derivative of pregnane, a type of steroid nucleus, and contains multiple hydroxyl groups at specific positions on the steroid backbone. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Pregnan-3alpha,11beta,17,20alpha-tetrol typically involves multi-step organic reactions starting from simpler steroidal precursors. One common approach is the hydroxylation of pregnane derivatives at specific positions using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions. These reactions introduce hydroxyl groups at the desired positions on the steroid nucleus.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
5beta-Pregnan-3alpha,11beta,17,20alpha-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes at the hydroxyl positions.
Reduction: Formation of alcohols or alkanes from the corresponding ketones or aldehydes.
Substitution: Formation of esters or sulfonates from the hydroxyl groups.
Scientific Research Applications
5beta-Pregnan-3alpha,11beta,17,20alpha-tetrol has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds and as a model compound for studying steroid chemistry.
Biology: Investigated for its potential role in modulating biological processes, such as hormone regulation and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of steroid-based pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5beta-Pregnan-3alpha,11beta,17,20alpha-tetrol involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating their activity and influencing gene expression. Additionally, it may interact with enzymes involved in steroid metabolism, altering their function and affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
5beta-Pregnane-3alpha,17alpha,20alpha-triol: A similar compound with hydroxyl groups at the 3alpha, 17alpha, and 20alpha positions.
5beta-Pregnane-3alpha,20alpha-diol: A compound with hydroxyl groups at the 3alpha and 20alpha positions.
Uniqueness
5beta-Pregnan-3alpha,11beta,17,20alpha-tetrol is unique due to the presence of hydroxyl groups at the 3alpha, 11beta, 17, and 20alpha positions, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H36O4 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(3R,5R,8S,9S,10S,11R,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol |
InChI |
InChI=1S/C21H36O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h12-18,22-25H,4-11H2,1-3H3/t12-,13+,14+,15-,16-,17+,18+,19-,20-,21-/m0/s1 |
InChI Key |
CQRHDJNAPDZBCN-KRFNRFTJSA-N |
Isomeric SMILES |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O)O |
Canonical SMILES |
CC(C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















